
29-Deoxy-29-methoxymutalomycin sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
29-Deoxy-29-methoxymutalomycin sodium salt is a synthetic derivative of mutalomycin, a polyether antibiotic produced by the bacterium Streptomyces mutabilis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 29-Deoxy-29-methoxymutalomycin sodium salt involves several steps, starting with the derivatization of mutalomycin. The key steps include the removal of the 29-hydroxyl group and the introduction of a methoxy group at the same position. The reaction conditions typically involve the use of strong bases and nucleophilic reagents to achieve the desired modifications.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as chromatography and crystallization are employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
29-Deoxy-29-methoxymutalomycin sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
29-Deoxy-29-methoxymutalomycin sodium salt has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying polyether antibiotics and their derivatives.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Industry: Used in the production of specialized chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 29-Deoxy-29-methoxymutalomycin sodium salt involves its interaction with bacterial cell membranes. The compound disrupts the membrane integrity, leading to cell lysis and death. It targets specific molecular pathways involved in cell wall synthesis and membrane stability, making it effective against a broad spectrum of bacteria.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Mutalomycin: The parent compound from which 29-Deoxy-29-methoxymutalomycin sodium salt is derived.
Epimutalomycin: Another derivative with similar antimicrobial properties.
Lonomycin: A related polyether antibiotic with distinct structural features.
Uniqueness
This compound is unique due to its specific modifications, which enhance its antimicrobial activity and stability
Eigenschaften
CAS-Nummer |
124831-77-2 |
|---|---|
Molekularformel |
C42H71NaO12 |
Molekulargewicht |
791.0 g/mol |
IUPAC-Name |
sodium;2-[2-hydroxy-6-[1-[7-hydroxy-2-[5-[5-(6-methoxy-3,5,6-trimethyloxan-2-yl)-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-4-methoxy-3,5-dimethyloxan-2-yl]propanoate |
InChI |
InChI=1S/C42H72O12.Na/c1-21-18-23(3)40(11,48-13)51-32(21)30-19-22(2)36(49-30)39(10)15-14-31(50-39)38(9)16-17-41(54-38)20-29(43)24(4)33(52-41)25(5)34-26(6)35(47-12)27(7)42(46,53-34)28(8)37(44)45;/h21-36,43,46H,14-20H2,1-13H3,(H,44,45);/q;+1/p-1 |
InChI-Schlüssel |
MJYBVBCWXXTSOB-UHFFFAOYSA-M |
Kanonische SMILES |
CC1CC(C(OC1C2CC(C(O2)C3(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C6C(C(C(C(O6)(C(C)C(=O)[O-])O)C)OC)C)C)O)C)C)C)(C)OC)C.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


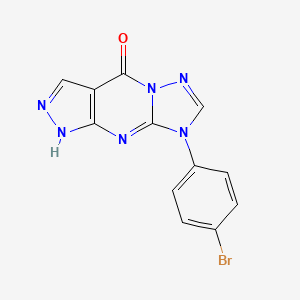
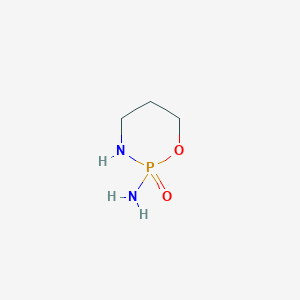
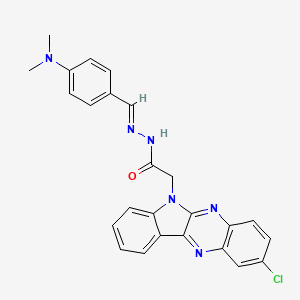
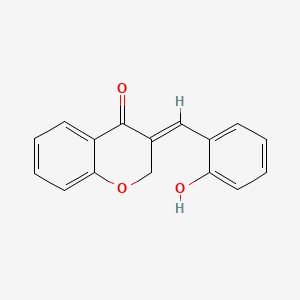



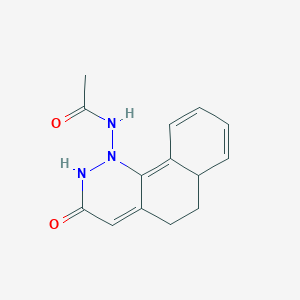
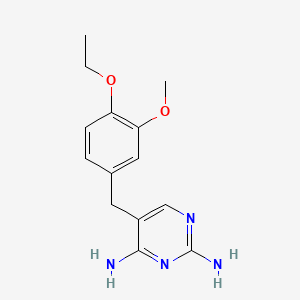
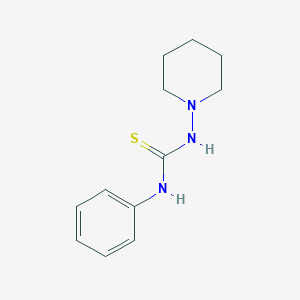

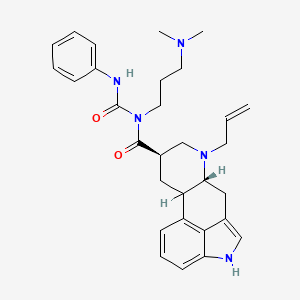
![2-ethyl-9-methyl-5-(1H-pyrrolo[3,2-c]pyridin-3-yl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12750151.png)

